Product packaging for Diethyl 1H-indole-2,4-dicarboxylate(Cat. No.:CAS No. 107517-71-5)

Diethyl 1H-indole-2,4-dicarboxylate

Cat. No.: B3045453
CAS No.: 107517-71-5
M. Wt: 261.27 g/mol
InChI Key: LMJMPPNFQCWVEP-UHFFFAOYSA-N
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Description

Diethyl 1H-indole-2,4-dicarboxylate is a versatile indole derivative designed for research and development applications. This compound serves as a key synthetic intermediate and building block in organic chemistry, particularly in the construction of more complex heterocyclic systems. Indole-2-carboxylate scaffolds are of significant interest in medicinal chemistry for the discovery and development of novel bioactive molecules . Researchers utilize this compound under controlled conditions to explore new synthetic pathways and develop potential therapeutic agents. As a diester, it offers differential reactivity for step-wise functionalization. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4 B3045453 Diethyl 1H-indole-2,4-dicarboxylate CAS No. 107517-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107517-71-5

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

diethyl 1H-indole-2,4-dicarboxylate

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)9-6-5-7-11-10(9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

InChI Key

LMJMPPNFQCWVEP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=C(NC2=CC=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C2C=C(NC2=CC=C1)C(=O)OCC

Origin of Product

United States

Chemical Reactivity and Transformation of Diethyl 1h Indole 2,4 Dicarboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. However, the presence of two deactivating ester groups in Diethyl 1H-indole-2,4-dicarboxylate modifies this reactivity. The ester group at C2 primarily deactivates the pyrrole (B145914) ring, while the ester at C4 deactivates the benzene (B151609) ring. This substitution pattern leads to more complex positional selectivity in electrophilic substitution reactions compared to unsubstituted indole.

Positional Selectivity in Nitration Studies

While specific nitration studies on this compound are not extensively documented, the outcomes can be predicted based on studies of similar compounds like dimethyl indole-2,3-dicarboxylates. In the nitration of dimethyl 1-substituted-indole-2,3-dicarboxylates, a mixture of 4-, 5-, 6-, and 7-nitro derivatives is often obtained. The ratio of these products is influenced by the nature of the substituent on the indole nitrogen. For this compound, where the nitrogen is unsubstituted, the directing effects of the two ester groups are paramount. The C2-ester group strongly deactivates the C3 position, which is typically the most reactive site in indoles. The C4-ester group deactivates the benzenoid ring, particularly the ortho (C5) and para (C7) positions relative to it. Consequently, electrophilic attack is most likely to occur at the C6 position, which is meta to the C4-ester and least deactivated. Attack at the C5 and C7 positions would also be possible, though likely to a lesser extent.

Predicted Positional Selectivity in the Nitration of this compound
PositionElectronic Influence of SubstituentsPredicted Reactivity
C3Strongly deactivated by C2-ester groupLow
C5Deactivated by C4-ester group (ortho)Moderate
C6Least deactivated by C4-ester group (meta)High
C7Deactivated by C4-ester group (para)Moderate

Halogenation (e.g., Bromination) Pattern Analysis

The halogenation of this compound is expected to follow a similar regioselectivity pattern as nitration. In studies on the bromination of dimethyl indole-2,3-dicarboxylate, the position of bromination was found to be highly dependent on the substituent at the N1 position. clockss.orgresearchgate.net For an N-unsubstituted diester, electrophilic attack is directed to the benzene ring. Given the deactivating nature of the ester at C4, bromination would likely occur at the C6 position. However, depending on the reaction conditions, substitution at C5 and C7 may also be observed. For instance, bromination of 1H-indole-2-carboxylic acid with bromine or N-bromosuccinimide (NBS) can target the 4-position, but the presence of the C4-ester in the target compound makes this less likely.

Alkylation Reactions at Specific Indole Positions

Alkylation of indoles can occur at either the nitrogen (N1) or a carbon atom (most commonly C3). For this compound, the C3 position is sterically hindered and electronically deactivated by the adjacent C2-ester group. Therefore, Friedel-Crafts type alkylations on the carbocyclic ring are more probable, with selectivity similar to other electrophilic substitutions, favoring the C6 position. Alternatively, N-alkylation is a common reaction for 1H-indoles. In the presence of a base to deprotonate the indole nitrogen, the resulting indolide anion is a potent nucleophile that can react with various alkylating agents. The presence of the electron-withdrawing ester groups increases the acidity of the N-H proton, facilitating deprotonation.

Reactions Involving the Ester Functionalities (–COOC2H5)

The two diethyl ester groups of this compound are susceptible to nucleophilic attack, leading to transformations such as hydrolysis and transesterification.

Hydrolytic Transformations to Dicarboxylic Acid Forms

The hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid, 1H-indole-2,4-dicarboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), proceeds via saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of each ester group, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salts to yield the dicarboxylic acid. Studies on the hydrolysis of ethyl 1H-indole-2-carboxylates have shown that this transformation can be carried out efficiently. nih.govnih.gov

General Conditions for Hydrolysis of Diethyl Indole-dicarboxylates
Reaction TypeReagentsProducts
Basic Hydrolysis (Saponification)1. NaOH (aq), Heat 2. H₃O⁺1H-Indole-2,4-dicarboxylic acid
Acidic HydrolysisH₃O⁺ (e.g., aq. HCl or H₂SO₄), Heat1H-Indole-2,4-dicarboxylic acid

Transesterification Processes and Alkoxide Reactivity

Transesterification involves the conversion of the diethyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would lead to the formation of dimethyl 1H-indole-2,4-dicarboxylate. The reactivity of the alkoxide in this process is crucial, with less sterically hindered alkoxides generally being more reactive. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction.

Hydrazinolysis and Subsequent Derivative Formation

The ester functionalities of this compound can be converted to hydrazides through hydrazinolysis. This reaction typically involves heating the diester with hydrazine (B178648) hydrate (B1144303). The resulting dihydrazide is a versatile intermediate for synthesizing a variety of heterocyclic compounds. For instance, the dihydrazide can undergo cyclization reactions with various reagents to form fused ring systems.

One notable application is the reaction of the dihydrazide with acetylacetone, which leads to the formation of a pyrazolyl-substituted indole. Furthermore, treatment of the dihydrazide with carbon disulfide in the presence of a base can yield oxadiazole derivatives. These transformations highlight the utility of the dihydrazide as a scaffold for creating diverse molecular architectures.

Reduction of Ester Groups to Alcohols

The ester groups of this compound can be reduced to their corresponding primary alcohols. libretexts.orgyoutube.comyoutube.com This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce esters. libretexts.orgyoutube.comnih.gov

The reduction process involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then further reduced to the primary alcohol. The reaction requires anhydrous conditions and is typically followed by an acidic workup to protonate the resulting alkoxide. libretexts.orgkhanacademy.org This reduction yields the corresponding diol, 1H-indole-2,4-dimethanol, a valuable building block for further synthetic modifications.

Table 1: Comparison of Reducing Agents for Ester Reduction

Reducing AgentReactivity with EstersConditionsProduct
Lithium Aluminum Hydride (LiAlH4)StrongAnhydrous solvent (e.g., THF, diethyl ether), followed by aqueous/acidic workupPrimary Alcohol
Sodium Borohydride (NaBH4)Generally unreactiveNo reaction

N-Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring in this compound can be functionalized through various reactions, including alkylation, acylation, and the introduction of protecting groups. nih.gov

N-Alkylation and N-Acylation Strategies

N-alkylation introduces an alkyl group onto the indole nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, although the N-position is generally favored due to its higher nucleophilicity compared to the carbon atoms of the indole ring, especially when the C3 position is blocked. nih.gov

N-acylation involves the introduction of an acyl group to the indole nitrogen. nih.gov This is commonly carried out using acyl chlorides or anhydrides in the presence of a base. nih.gov N-acylation can serve as a method for introducing specific functionalities or as a protective strategy. nih.gov Thioesters have also been reported as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov

Implementation and Removal of Nitrogen Protecting Groups

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. organic-chemistry.orgnih.gov A variety of protecting groups can be employed, with the choice depending on the stability required for subsequent reaction steps and the conditions for deprotection. organic-chemistry.orgnih.gov

Commonly used nitrogen protecting groups for indoles include the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions. researchgate.net The benzyl (B1604629) group is another option, typically introduced using benzyl bromide and removed by catalytic hydrogenation. nih.govresearchgate.net For specific applications, other protecting groups like the mesitylenesulfonyl (Mts) group have been used, which can be cleaved under HF conditions. umn.edu The phenylfluorenyl (Pf) group has also been utilized for nitrogen protection in amino acids, offering stability and preserving stereochemical integrity during various reactions. nih.gov The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules derived from this compound. organic-chemistry.org

Table 2: Common Nitrogen Protecting Groups for Indoles

Protecting GroupIntroduction ReagentDeprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)2O)Acidic conditions (e.g., TFA, HCl)
Benzyl (Bn)Benzyl bromide (BnBr)Catalytic hydrogenation (H2, Pd/C)
Mesitylenesulfonyl (Mts)Mesitylenesulfonyl chloride (Mts-Cl)Strong acid (e.g., HF)
Phenylfluorenyl (Pf)9-Bromo-9-phenylfluoreneAcid-labile, though more stable than trityl

Intramolecular and Intermolecular Cyclization and Annulation Reactions

This compound serves as a versatile precursor for the construction of fused heterocyclic systems through various cyclization and annulation reactions.

Formation of Fused Pyrimidoindole and Quinoline (B57606) Systems

The functional groups of this compound can be manipulated to facilitate the formation of fused pyrimido[4,5-b]indole and quinoline ring systems. For example, the synthesis of pyrimido[4,5-b]indoles can be achieved by first converting the ester at the 4-position into a more reactive functional group, such as an amine or a hydrazide. This intermediate can then undergo condensation and cyclization with a suitable three-carbon synthon, like a β-diketone or a β-ketoester, to form the fused pyrimidine (B1678525) ring.

Similarly, the construction of a quinoline ring fused to the indole core can be accomplished through reactions that involve the formation of new carbon-carbon bonds. One approach involves the conversion of the ester at the 4-position into a ketone, followed by a Friedländer annulation with a reagent containing an activated methylene (B1212753) group adjacent to a carbonyl. These strategies demonstrate the utility of this compound as a starting material for generating complex, polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

Chemical Compounds Mentioned

Chemical Name
This compound
Hydrazine hydrate
Acetylacetone
Carbon disulfide
Lithium aluminum hydride
Sodium borohydride
1H-indole-2,4-dimethanol
Di-tert-butyl dicarbonate
Benzyl bromide
Mesitylenesulfonyl chloride
9-Bromo-9-phenylfluorene
Trifluoroacetic acid
Hydrogen chloride
Palladium on carbon
Hydrogen fluoride

(4+2) Annulation Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. nih.gov The indole nucleus can participate in such reactions, typically with its C2-C3 double bond acting as the dienophile. youtube.com The reactivity in these cycloadditions is governed by frontier molecular orbital theory, where the reaction is generally favored between an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com

For this compound, the two electron-withdrawing diethyl carboxylate groups decrease the electron density of the indole ring, particularly at the C2-C3 π-bond. This electronic characteristic makes the molecule a potentially effective dienophile in normal-demand Diels-Alder reactions. libretexts.orgmychemblog.com In such a scenario, it would react with an electron-rich diene. The general principle dictates that electron-withdrawing substituents on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a suitable diene. organic-chemistry.org

While specific documented examples of this compound participating in [4+2] annulation reactions are not prevalent in readily available literature, the expected reactivity can be extrapolated. The reaction would likely proceed by the concerted addition of a diene across the C2-C3 bond of the indole, leading to the formation of a polycyclic system. The stereochemistry of the resulting adduct would be dictated by the stereochemistry of the starting diene and the endo/exo selectivity of the cycloaddition process. libretexts.org

Table 1: General Parameters for (4+2) Annulation of Indole Derivatives
Indole RoleRequired Substituents on IndoleDiene TypeReaction Type
DienophileElectron-withdrawing (e.g., -COOEt)Electron-richNormal-demand Diels-Alder
DieneElectron-donatingElectron-poorInverse-demand Diels-Alder

Diels-Reese Reaction with Acetylenedicarboxylates

The Diels-Reese reaction, first reported by Otto Diels and Johannes Reese in 1934, is a chemical process involving the reaction of hydrazobenzene (B1673438) with dimethyl acetylenedicarboxylate (B1228247) (or related esters). wikipedia.org This reaction is a notable method for the synthesis of indole derivatives, rather than a transformation of a pre-existing indole.

The outcome of the Diels-Reese reaction is highly dependent on the solvent used. In a neutral solvent such as xylene, the reaction yields an indole, specifically a 2,3-dicarboxylate derivative. wikipedia.org Conversely, conducting the reaction in acetic acid leads to the formation of a diphenylpyrazolone, while using pyridine (B92270) as the solvent results in a carbomethoxyquinoline. wikipedia.org

Given that the Diels-Reese reaction is a synthetic route to indole dicarboxylates, this compound is not a reactant in this process. Instead, a related compound, dimethyl indole-2,3-dicarboxylate, is a product of the reaction between hydrazobenzene and dimethyl acetylenedicarboxylate in xylene. wikipedia.org There are no documented instances of the Diels-Reese reaction being a transformation that this compound undergoes.

Oligomerization Pathways of Indole Dicarboxylate Derivatives

The oligomerization of indole derivatives, particularly those bearing electron-withdrawing groups, is a known chemical transformation, often occurring under acidic conditions. While direct studies on the oligomerization of this compound are limited, the behavior of analogous indole carboxylic acids provides significant insight into the potential pathways.

Research on the acid-catalyzed reactions of indole-5-carboxylic acid has shown the formation of both dimers and trimers. The presence of electronegative substituents on the benzene ring of the indole nucleus is a crucial factor that facilitates these oligomerization processes. This is because such substituents decrease the electron density of the indole ring, making it more susceptible to electrophilic attack, which is a key step in the oligomerization mechanism.

The proposed mechanism for the formation of these oligomers typically involves the protonation of an indole molecule, which then acts as an electrophile and attacks a neutral indole molecule. For indole dicarboxylate derivatives, this can lead to the formation of diindolocarbazoles or other dimeric and trimeric structures. The specific linkages and final structures of the oligomers can vary depending on the reaction conditions and the substitution pattern of the starting indole.

Table 2: Observed Oligomerization Products of Indole Carboxylic Acid Derivatives
Starting MaterialReaction ConditionObserved ProductsReference
Indole-5-carboxylic acidTrifluoroacetic acid2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid (dimer) wikipedia.org (by analogy)
Indole-5-carboxylic acidTrifluoroacetic acid3,3'-[2-(2-amino-5-carboxy-phenyl)ethane-1,1-diyl]bis(1H-indole-5-carboxylic acid) (trimer) wikipedia.org (by analogy)

Structural Modifications and Derivatization Strategies for Diethyl 1h Indole 2,4 Dicarboxylate Analogues

Synthesis of Variously Substituted Indole-2,4-dicarboxylate Analogues

The indole (B1671886) ring of diethyl 1H-indole-2,4-dicarboxylate is amenable to a variety of substitution reactions, allowing for the introduction of halogens, alkyl groups, and other functional moieties to create a diverse library of analogues.

Halogenation of the indole nucleus is a common strategy to modulate the electronic and lipophilic properties of the molecule. Bromo-substituted indoles, in particular, are frequently synthesized as key intermediates. For instance, the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate can be achieved by treating 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov This esterification proceeds efficiently at 80°C. nih.gov Another approach involves the direct halogenation of the indole ring. For example, N-chlorosuccinimide has been used for the chlorination of pyrrole (B145914) derivatives, a related heterocyclic system. nih.gov Similarly, iodination of an oxazino[4,3-a]indol-1-one, a fused indole system, was successfully performed using N-iodosuccinimide (NIS) in chloroform. nih.gov

These halogenated indoles can then be used in further synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can introduce various aryl or alkylamino groups at the halogenated position. nih.gov

Table 1: Examples of Halogenated Indole Synthesis

Starting Material Reagent(s) Product Reference
3-Bromo-1H-indole-2-carboxylic acid Anhydrous ethanol, Concentrated H₂SO₄ Ethyl 3-bromo-1H-indole-2-carboxylate nih.gov
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Selectfluor Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov
3,4-dihydro-1H- Current time information in Bangalore, IN.researchgate.netoxazino[4,3-a]indol-1-one N-Iodosuccinimide (NIS) 10-Iodo-3,4-dihydro-1H- Current time information in Bangalore, IN.researchgate.netoxazino[4,3-a]indol-1-one nih.gov

Alkylation of the indole core can occur at either the nitrogen or carbon atoms. N-alkylation is typically achieved by treating the NH-indole with an alkyl halide in the presence of a base. For instance, N-substituted indole-3-carboxaldehydes can be synthesized by reacting indol-3-carboxaldehyde with relevant alkyl halides in acetonitrile, using anhydrous potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a catalyst. nih.gov A similar strategy could be applied to this compound. The synthesis of methyl 1-methyl-1H-indole-3-carboxylate has been accomplished through the reaction of 1-methyl-1H-indole-3-carboxylic acid with methanol (B129727), demonstrating a straightforward esterification following N-alkylation. researchgate.net

Beyond halogens and alkyl groups, a wide array of other functional groups can be installed on the indole ring to create analogues with diverse chemical properties.

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like indole. This reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov For example, this method has been used to synthesize ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate from the corresponding 5-nitroindole (B16589) precursor. nih.gov The resulting aldehyde is a versatile intermediate for further transformations. nih.gov

Amination: The introduction of amino groups can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-N bonds, coupling an amine with an aryl halide. This has been successfully applied to couple various substituted anilines to the C3 position of ethyl 3-bromo-1H-indole-2-carboxylate, yielding a series of 3-anilino-indole derivatives. nih.gov

Derivatization of Ester Moieties to Carboxylic Acids, Amides, and Hydrazides

The two ethyl ester groups at positions 2 and 4 of this compound are prime sites for derivatization. They can be readily converted into other important functional groups such as carboxylic acids, amides, and hydrazides, significantly expanding the molecular diversity accessible from this scaffold.

Carboxylic Acids: The most fundamental derivatization is the hydrolysis of the ester groups to form the corresponding dicarboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, followed by acidification. nih.goviajps.com For example, ethyl 1H-indole-2-carboxylates have been hydrolyzed to 1H-indole-2-carboxylic acids using KOH in ethanol. nih.gov This conversion to the diacid, 1H-indole-2,4-dicarboxylic acid, opens up further synthetic pathways, particularly for the formation of amides.

Amides: Amide functionalities can be introduced by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) are commonly used to facilitate this condensation reaction. nih.gov Alternatively, amides can sometimes be formed directly from esters by heating with an amine, although this often requires catalysis. youtube.com

Hydrazides: Hydrazides are valuable synthetic intermediates, often used for the construction of various heterocyclic rings. They are typically prepared by the reaction of an ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govresearchgate.net The reaction of ethyl 1H-indole-2-carboxylate with hydrazine hydrate at room temperature, for instance, readily affords the indole-2-carboxylic acid hydrazide. researchgate.net Applying this to this compound would be expected to yield the corresponding dihydrazide, a precursor for compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Table 2: Derivatization of Indole Ester Moieties

Starting Ester Reagent(s) Product Functional Group Reference
Ethyl 1H-indole-2-carboxylate 1. KOH, Ethanol; 2. Acid Carboxylic Acid nih.gov
5-Bromo-2-ethyl carboxyl indole 1. 20% aq. NaOH; 2. H₂SO₄ Carboxylic Acid iajps.com
Indole-2-carboxylic acid (from ester) Amine, EDAC, DMAP Amide nih.gov

Synthesis of Polycyclic and Fused Heterocyclic Systems Derived from Indole-2,4-dicarboxylates

The this compound scaffold can be elaborated into more complex polycyclic and fused heterocyclic systems. These reactions often involve intramolecular cyclizations that build new rings onto the indole core, leading to novel chemical architectures.

A notable example is the synthesis of 3,4-dihydro-1H- Current time information in Bangalore, IN.researchgate.netoxazino[4,3-a]indoles. This synthesis begins with the N-alkylation of an ethyl 1H-indole-2-carboxylate with an activated glycerol (B35011) carbonate derivative. nih.gov The resulting intermediate undergoes hydrolysis of both the ester and carbonate groups, followed by an acid-catalyzed intramolecular cyclization (Fischer-Speier esterification) to furnish the fused oxazino-indole system. nih.gov

Another strategy involves the sequential reaction of indole-2-ylmethyl acetates with α-amino acids to construct 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov This sequence involves an initial N-alkylation followed by an intramolecular aminolysis/amidation to form the fused pyrazinone ring. nih.gov Furthermore, indole derivatives can be used to construct seven-membered rings, such as in the synthesis of tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole precursors via intramolecular Friedel-Crafts hydroxyalkylation. nih.gov The Fischer indole synthesis itself is a classic method for creating fused carbazole (B46965) ring systems from functionalized phenylhydrazones. rsc.org

Table 3: Examples of Fused Heterocyclic Systems from Indole Precursors

Indole Precursor Key Reagents/Steps Fused System Reference
Ethyl 1H-indole-2-carboxylate 1. Alkylation with activated glycerol carbonate; 2. Hydrolysis; 3. Acid-catalyzed cyclization 3,4-Dihydro-1H- Current time information in Bangalore, IN.researchgate.netoxazino[4,3-a]indole nih.gov
Indole-2-ylmethyl acetate α-Amino acid methyl ester, K₂CO₃ 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-one nih.gov
4-(Indol-2-yl)-4-oxobutanal Brønsted Acid Tetrahydrocarbazol-1-one nih.gov

Reaction Mechanisms and Advanced Theoretical Investigations

Detailed Mechanistic Pathways of Synthesis and Transformation Reactions

The synthesis of the indole (B1671886) scaffold, the core of Diethyl 1H-indole-2,4-dicarboxylate, can be achieved through various named reactions, each with a distinct mechanistic pathway. While specific mechanisms for the direct synthesis of this compound are not extensively detailed in the provided results, the general mechanisms of prominent indole syntheses like the Fischer and Nenitzescu reactions provide a foundational understanding.

Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound. wikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org

A numberanalytics.comnumberanalytics.com-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine, which is the crucial bond-forming step. wikipedia.org

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the final indole ring. wikipedia.org Isotopic labeling has confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The reaction is often catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org Electron-donating groups on the phenylhydrazine ring accelerate the reaction, while electron-withdrawing groups hinder it. youtube.com

Nenitzescu Indole Synthesis: This reaction is particularly useful for producing 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. numberanalytics.comwikipedia.org The mechanism involves:

A Michael addition of the enamine to the benzoquinone. wikipedia.org

A subsequent nucleophilic attack by the enamine's pi bond to form the five-membered ring. wikipedia.org

Elimination to achieve aromatization. wikipedia.org The reaction performs best in highly polar solvents. wikipedia.org Variations of this synthesis exist, including solid-phase synthesis on polymer scaffolds. wikipedia.org

Other Synthetic Routes and Transformations:

From 2-Vinylanilides: Indoles can be synthesized via an electrocatalytic dehydrogenative cyclization of 2-vinylanilides, a method that avoids external chemical oxidants. organic-chemistry.org

Buchwald Modification: A palladium-catalyzed variant of the Fischer indole synthesis allows for the cross-coupling of aryl bromides and hydrazones. wikipedia.org

Transformation of the Indole Ring: The indole nucleus can undergo various transformations. For instance, N-alkylation can be challenging due to competing C-3 alkylation but can be achieved through a dearomatization-rearomatization strategy. organic-chemistry.org The C-H bonds of indoles can also be activated by transition metals like palladium for further functionalization. taylorandfrancis.com

Photo-oxygenation: Functionalized enamines, including indoles, can undergo photo-oxygenation, leading to oxidative C-C double bond cleavage. acs.org A recent study on a cyclic enamine detailed a stepwise reaction with molecular oxygen, proceeding through an endoperoxide intermediate to form a 1,4-dioxane (B91453) derivative, highlighting a potential degradation pathway for such compounds when exposed to light and oxygen. acs.org

The synthesis of specific derivatives like this compound would involve selecting appropriate starting materials that bear the necessary ester functionalities, which would then be carried through one of these established mechanistic pathways. For example, a derivative of pyruvic acid could potentially react with a substituted phenylhydrazine in a Fischer synthesis to yield the desired dicarboxylate structure. taylorandfrancis.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules like this compound. These theoretical methods complement experimental findings by exploring molecular properties that are difficult to observe directly.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For indole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular structures. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

For instance, in a study of a related bis(indole-2-carboxylate) derivative, the two indole ring systems were found to be nearly perpendicular to each other. nih.gov DFT can also be used to explore the energy landscapes of reaction pathways, identifying transition states and intermediates to elucidate reaction mechanisms at a molecular level.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for understanding the behavior of molecules in their electronically excited states. For the parent indole chromophore, methods like second-order Møller–Plesset perturbation theory (CASMP2) and time-dependent density functional theory (TDDFT) are used to study the lowest excited states (La and Lb). rsc.org These calculations are vital for interpreting fluorescence properties, as the dynamics of these excited states, including their relaxation pathways and potential crossings with "dark" states (like πσ* states), govern the emission of light. rsc.orgnih.gov

The energy of these excited states can be strongly influenced by the local environment, such as an external electric field, which can alter the ordering of the states and thus the fluorescence lifetime. rsc.org While ab initio calculations can be computationally expensive, they provide highly accurate information on excited-state dynamics, which is essential for understanding photophysical and photochemical processes. nih.govusc.edu

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity or basicity. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy and localization of these orbitals can predict the most probable sites for electrophilic or nucleophilic attack. ucsb.edu For example, in the electrophilic nitration of naphthalene (B1677914), the HOMO is localized at the 1-position, correctly predicting it as the site of attack. ucsb.edu The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For large systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to maintain the local description of reactivity. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

ConceptDescriptionRelevance in Reactivity Prediction
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that contains electrons.Indicates the molecule's ability to donate electrons (nucleophilicity). The site of the largest HOMO lobe is often the most nucleophilic. youtube.comucsb.edu
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that does not contain electrons.Indicates the molecule's ability to accept electrons (electrophilicity). The site of the largest LUMO lobe is often the most electrophilic. youtube.comucsb.edu
HOMO-LUMO Energy GapThe energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity. A smaller gap indicates the molecule is more easily excitable. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules, particularly non-covalent interactions. chemrxiv.orgresearchgate.net The MEP is plotted onto the electron density surface of a molecule, using a color scale to represent different potential values. chemrxiv.org

Negative regions (typically red/yellow) indicate areas of high electron density, such as those around lone-pair-bearing atoms (e.g., carbonyl oxygens). These sites are prone to electrophilic attack. researchgate.net

Positive regions (typically blue) indicate areas of electron deficiency, such as those around hydrogen atoms attached to electronegative atoms (e.g., indole N-H). These sites are susceptible to nucleophilic attack. researchgate.net

Neutral regions (green) represent areas with near-zero potential. researchgate.net

Application of Spectroscopic Techniques for Mechanistic Elucidation (beyond basic identification)

Advanced spectroscopic techniques are indispensable for elucidating complex reaction mechanisms, allowing for the detection and characterization of transient intermediates and the real-time monitoring of reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR: This technique is extremely powerful for studying homogeneous catalytic reactions under actual reaction conditions of elevated temperature and pressure. wiley.com By using specialized equipment like high-pressure NMR tubes, it is possible to detect labile, catalytically active species and intermediates that would not be observable through standard ex-situ analysis of reaction aliquots. wiley.com This provides direct insight into mechanistic pathways.

2D NMR: Two-dimensional NMR techniques (e.g., TROSY-HSQC) are crucial for site-specific analysis in complex systems. For instance, in proteins, the indole ¹⁵N-¹H signals of tryptophan residues are well-separated and can be used as intrinsic probes. researchgate.net Assigning these signals allows for the monitoring of local conformational changes and interactions within large biomolecules. researchgate.net For smaller molecules like this compound, 2D NMR would be essential for unambiguous assignment of all proton and carbon signals, confirming substitution patterns and stereochemistry.

Mass Spectrometry (MS):

LC-MS: Liquid chromatography-mass spectrometry is used to detect intermediates in reaction mixtures. In studies of indole synthesis from o-alkynylanilines, LC-MS was employed to detect key intermediates, providing evidence for the proposed reaction mechanism. researchgate.net

Other Spectroscopic Applications:

Electron Paramagnetic Resonance (EPR): This technique is specific for detecting species with unpaired electrons (radicals). In the study of the photo-oxygenation of a cyclic enamine, EPR spectroscopy was used to identify a key radical intermediate, which was crucial for piecing together the reaction mechanism. acs.org

UV-Vis Spectroscopy: Used to monitor reactions involving chromophores. For example, the reaction of an electron-rich enamine was monitored by its strong absorption in the UV-Vis spectrum. acs.org

These advanced methods, often combined with computational studies, provide a detailed, dynamic picture of how reactions involving complex molecules like this compound proceed.

Applications in Organic Synthesis and Supramolecular Chemistry

Diethyl 1H-indole-2,4-dicarboxylate as a Strategic Building Block

The strategic placement of two ester functionalities on the indole (B1671886) core of this compound provides multiple reactive sites for further chemical transformations. This allows for its use as a foundational element in the synthesis of a variety of more complex molecules.

Precursor for the Synthesis of Complex Natural Product Analogues

The indole nucleus is a common motif in a vast number of biologically active natural products. rsc.org Consequently, the synthesis of analogues of these natural products is a significant area of research in medicinal chemistry. While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its structural framework is representative of key intermediates in the synthesis of indole-containing bioactive molecules. The functional groups present in this diester allow for modifications that can lead to the core structures of various natural product families. For instance, the indole scaffold is central to many alkaloids, and functionalized indoles are crucial building blocks in their synthesis. rsc.org

Construction of Novel Nitrogen-Containing Heterocyclic Systems

The development of new synthetic routes to nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals and other functional organic materials. openmedicinalchemistryjournal.com Indole derivatives, including dicarboxylates, serve as valuable precursors for the construction of fused heterocyclic systems. Although specific examples detailing the use of this compound are not prevalent, the general reactivity of the indole core lends itself to annulation reactions, where additional rings are fused onto the indole structure. rsc.org For example, functionalized indole-2-carboxylates can be transformed into more complex heterocyclic systems like triazino- and pyridazino-indoles through cyclocondensation reactions. researchgate.net

Development of Advanced Polycyclic Architectures

Role in Supramolecular Self-Assembly and Ordered Network Formation

The presence of both hydrogen-bond-donating (N-H) and -accepting (carbonyl) groups in this compound suggests its potential to participate in supramolecular self-assembly. Crystal structure analyses of similar indole dicarboxylate derivatives have revealed the formation of ordered networks through intermolecular hydrogen bonding. For example, in the crystal structure of diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate), pairs of N—H⋯O hydrogen bonds link molecules into inversion dimers, which are further connected into supramolecular chains. nih.gov Similarly, diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) forms inversion dimers that extend into supramolecular chains via N—H⋯O hydrogen bonds. nih.gov These examples highlight the capability of the indole-2-carboxylate (B1230498) scaffold to direct the formation of ordered solid-state structures.

CompoundSupramolecular MotifHydrogen Bonding
Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)Inversion dimers and supramolecular chainsN—H⋯O
Diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate)Inversion dimers and supramolecular chainsN—H⋯O

Design and Synthesis of Functional Organic Materials Based on the Indole Dicarboxylate Scaffold

The indole dicarboxylate framework is a promising building block for the creation of novel functional organic materials, such as polymers with tailored properties. The rigid aromatic nature of the indole core can impart desirable thermal and mechanical characteristics to polymeric structures.

Recent research has demonstrated the synthesis of indole-based aromatic polyesters using indole-dicarboxylate monomers. acs.orgrsc.org These polyesters, which can be derived from bio-based feedstocks, exhibit good thermal stability and can be processed into transparent, nonbrittle thin films. acs.org The specific properties of these materials can be tuned by varying the diol component used in the polymerization. acs.org

Furthermore, the indole moiety is electroactive, which opens up possibilities for the development of conductive polymers. nih.gov While the direct polymerization of this compound into a conductive polymer has not been extensively reported, the synthesis of conductive polymers based on other indole derivatives suggests the potential of this class of compounds in electronic applications. nih.govrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing Diethyl 1H-indole-2,4-dicarboxylate, and how can contradictory spectral data be resolved?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR can identify ester methyl/methylene protons (δ 1.2–1.4 ppm for ethyl groups) and indole aromatic protons (δ 7.0–8.5 ppm). Contradictions in splitting patterns may arise from rotational isomerism or impurities. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities . X-ray crystallography (e.g., Bruker SMART 6000 diffractometer) provides definitive structural validation, as shown for analogous indole derivatives .

Q. How should this compound be stored to prevent decomposition during long-term experiments?

  • Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to minimize hydrolysis and photodegradation. Avoid exposure to moisture, as ester groups are susceptible to hydrolysis. Use molecular sieves (3Å) in storage containers to adsorb residual water .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives via multicomponent reactions, and how are reaction byproducts characterized?

  • Answer : Use dialkyl acetylenedicarboxylates (e.g., diethyl acetylenedicarboxylate) in tandem with indole precursors under catalytic conditions (e.g., triphenylphosphine). Monitor reaction progress via TLC and LC-MS. Byproducts like regioisomers or oligomers can be isolated via flash chromatography (silica gel, hexane/EtOAc gradient) and identified using X-ray crystallography or NOESY NMR .

Q. How can crystallographic software (e.g., SHELXL) address challenges in solving the crystal structure of this compound derivatives with twinned or disordered lattices?

  • Answer : For twinned data, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. For disorder, employ PART/SUMP restraints to model alternative conformations. Validate with Rint values (<0.05) and residual electron density maps. Refer to SHELX-97 guidelines for anisotropic displacement parameters .

Q. What experimental and computational approaches validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies of this compound?

  • Answer : Perform Hirshfeld surface analysis (CrystalExplorer) on X-ray data to quantify intermolecular contacts. Pair with DFT calculations (B3LYP/6-31G*) to model π-π interactions. Compare experimental (XRD) and theoretical bond lengths (Δ < 0.05 Å) for validation .

Data Analysis & Method Development

Q. How can researchers reconcile discrepancies between calculated and observed melting points for this compound derivatives?

  • Answer : Polymorphism or solvate formation may cause variations. Perform differential scanning calorimetry (DSC) to identify polymorphs. Use variable-temperature XRD to track structural transitions. Purity can be confirmed via HPLC (C18 column, MeOH/H₂O mobile phase) .

Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields across multiple batches?

  • Answer : Apply ANOVA to compare batch yields (n ≥ 3) and identify outliers. Use Design of Experiments (DoE) software (e.g., JMP) to optimize reaction parameters (temperature, catalyst loading). Report confidence intervals (95%) to quantify uncertainty .

Safety & Compliance

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?

  • Answer : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions). Equip fume hoods with HEPA filters to capture volatile byproducts. For skin contact, rinse immediately with 10% NaHCO₃ solution to neutralize acidic degradation products .

Software & Tools

Q. How does ORTEP-III enhance the visualization of hydrogen-bonding networks in this compound crystals?

  • Answer : ORTEP-III’s GUI allows real-time adjustment of thermal ellipsoids (50% probability level) and hydrogen-bond distances. Export CIF files to Mercury (CCDC) for interactive 3D rendering. Use the "Bond Labels" feature to annotate key interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.